
1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one, also known as BPTQ, is a novel quinoline derivative that has gained attention in the scientific community due to its potential as a therapeutic agent. BPTQ has been studied for its various biological activities, including its ability to inhibit the activity of certain enzymes and its potential as an anticancer agent. In
Wirkmechanismus
The mechanism of action of 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. This compound has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of acetylcholine and leading to increased levels of the neurotransmitter in the brain. This may improve cognitive function in individuals with Alzheimer's disease.
In cancer cells, this compound has been shown to induce apoptosis through multiple pathways, including the activation of caspases and the inhibition of anti-apoptotic proteins. This suggests that this compound may have potential as a chemotherapeutic agent.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its enzyme inhibitory activity and potential as an anticancer agent, this compound has also been shown to have antioxidant activity and to inhibit the production of reactive oxygen species. This suggests that this compound may have potential as a therapeutic agent for conditions associated with oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one is its ability to inhibit the activity of certain enzymes, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one. One area of interest is its potential as a therapeutic agent for Alzheimer's disease. Further studies are needed to determine the efficacy and safety of this compound in treating this condition.
Another area of interest is the development of this compound as a chemotherapeutic agent. Studies have shown that this compound can induce apoptosis in cancer cells, but further research is needed to determine its efficacy and safety in treating various types of cancer.
Finally, there is potential for the development of this compound as a therapeutic agent for conditions associated with oxidative stress. Further studies are needed to determine the mechanism of action and efficacy of this compound in this context.
Conclusion:
In conclusion, this compound is a novel quinoline derivative that has gained attention in the scientific community for its potential as a therapeutic agent. Its ability to inhibit the activity of certain enzymes and induce apoptosis in cancer cells make it an interesting target for further research. While there are limitations to its use in lab experiments, there are several future directions for research on this compound that may lead to the development of new treatments for a variety of conditions.
Synthesemethoden
The synthesis of 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one involves a multi-step process that begins with the reaction of 2-aminobenzylamine with 4-chloro-3-nitrobenzoic acid. The resulting product is then subjected to reduction and cyclization reactions to form the quinoline core. The final step involves the introduction of the piperidine and tosyl groups to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one has been studied extensively for its potential as a therapeutic agent. One of the primary areas of research has been its ability to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine and their inhibition has been shown to improve cognitive function in individuals with Alzheimer's disease.
In addition to its enzyme inhibitory activity, this compound has also been studied for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as a chemotherapeutic agent.
Eigenschaften
IUPAC Name |
1-butyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-3-4-12-28-17-24(32(30,31)19-10-8-18(2)9-11-19)25(29)20-15-21(26)23(16-22(20)28)27-13-6-5-7-14-27/h8-11,15-17H,3-7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSXUQUOZWCMLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-(3-bromophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2537021.png)
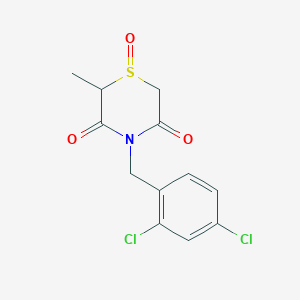
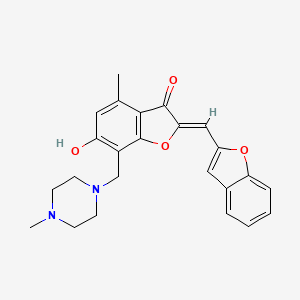
![N-cyclohexyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2537027.png)
![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2537029.png)

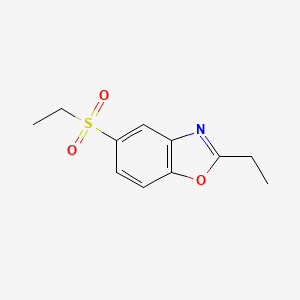
![N-(2-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2537034.png)
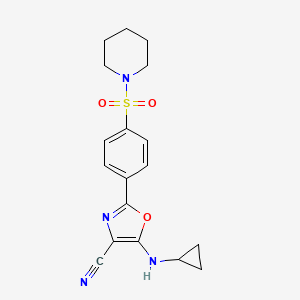

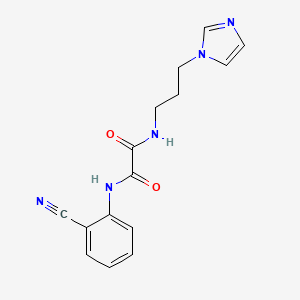
![N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2537040.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2537042.png)
![8-(4-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)